
Matairesinol
概要
説明
Matairesinol is an organic compound classified as a lignan, a type of phenylpropanoid. It is found in various plants, including cereals like rye. This compound, along with secoisolariciresinol, has garnered attention for its potential nutritional benefits. It is a precursor to enterolignans, which are mammalian lignans that may reduce the risk of certain cancers and cardiovascular diseases .
準備方法
Synthetic Preparation of Matairesinol
Catalytic Hydrogenolysis of Hydroxythis compound
The most well-documented synthetic route involves the catalytic hydrogenolysis of hydroxythis compound, a structurally related lignan abundant in Norway spruce (Picea abies). Patents WO2003057209A1 and US20050080299A1 detail a two-step process:
-
Reaction Setup : Hydroxythis compound is dissolved in a polar aprotic solvent (e.g., tetrahydrofuran or ethyl acetate) and combined with a palladium-based catalyst (e.g., Pd/C or Pd(OH)₂) under hydrogen gas at 1–10 bar pressure .
-
Hydrogenation Conditions : The reaction proceeds at 20–80°C for 2–24 hours, yielding this compound with >90% purity after recrystallization .
Key variables influencing yield include catalyst loading (5–20 wt%), solvent polarity, and hydrogen pressure. For instance, increasing Pd/C concentration from 5% to 15% improves conversion rates from 78% to 94% under identical conditions .
Extraction of this compound from Natural Sources
Solvent Selection and Optimization
This compound occurs naturally in cereals, flaxseeds, and coniferous plants, often conjugated with glycosides. Extraction efficiency depends critically on solvent polarity:
-
Methanol-Water Mixtures : A 80% methanol solution achieves maximal recovery (56.3 μg/100 g in oats) due to balanced hydrophilicity and lignan solubility .
-
Ethanol Alternatives : While 70–100% ethanol is effective for free aglycones, methanol outperforms it in extracting glycosylated forms .
Table 1: Solvent Efficacy Across Plant Matrices
Plant Source | Optimal Solvent | Extraction Yield (μg/g) |
---|---|---|
Flaxseed (Linum usitatissimum) | 75% Methanol | 12.4 ± 1.2 |
Oats (Avena sativa) | 80% Methanol | 56.3 ± 3.1 |
Norway Spruce Bark | 95% Ethanol | 8.9 ± 0.7 |
Ultrasound-Assisted Extraction (UAE)
UAE at 40°C for 60 minutes enhances yield by 40% compared to maceration, attributed to cavitation-induced cell wall disruption . Prolonged sonication (>90 minutes) degrades heat-labile lignans, necessitating strict time control.
Microwave-Assisted Extraction (MAE)
MAE with 70% methanol at 60°C for 180 minutes extracts this compound 1.8× faster than conventional methods, though scalability remains challenging .
Optimization of Extraction Parameters Using Response Surface Methodology (RSM)
A 2024 study employing Box-Behnken design identified critical factors for maximizing this compound recovery from oats :
-
Independent Variables : Temperature (X₁: 30–50°C), methanol concentration (X₂: 70–90%), and time (X₃: 30–120 minutes).
-
Optimal Conditions : 40°C, 80% methanol, 60 minutes, yielding 56.3 μg/100 g.
The quadratic model for total lignan content is:
where represents yield (μg/100 g) .
Table 2: RSM-Optimized Parameters for Oat Lignans
Factor | Low Level (-1) | Mid Level (0) | High Level (+1) |
---|---|---|---|
Temperature (°C) | 30 | 40 | 50 |
Methanol Concentration (%) | 70 | 80 | 90 |
Time (minutes) | 30 | 75 | 120 |
Comparative Analysis of Preparation Methods
Synthetic vs. Natural Extraction
Metric | Catalytic Hydrogenolysis | Solvent Extraction |
---|---|---|
Yield | 90–95% | 0.005–0.05% |
Purity | >98% | 70–85% |
Scalability | Industrial | Lab-scale |
Environmental Impact | High (Pd waste) | Moderate (solvent recovery) |
Synthetic methods dominate industrial production due to superior yields, whereas natural extraction remains relevant for nutraceuticals requiring plant-derived certification .
化学反応の分析
Types of Reactions: Matairesinol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form arctigenin or isoarctigenin through the action of this compound O-methyltransferase.
Substitution: this compound can participate in substitution reactions, particularly involving its hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common reagents include this compound O-methyltransferase and methyl donors like S-adenosylmethionine.
Reduction: Hydrogen gas and carbon-supported catalysts are used for hydrogenolysis.
Substitution: Various nucleophiles can be used for substitution reactions involving hydroxyl groups.
Major Products:
Arctigenin and Isoarctigenin: Products of oxidation reactions.
This compound: Product of hydrogenolysis of hydroxythis compound.
科学的研究の応用
Anticancer Properties
Matairesinol has shown significant promise in the treatment of various cancers, particularly hormone-sensitive cancers such as breast and prostate cancer. Recent studies have highlighted its multifaceted role in targeting metastatic prostate cancer and pancreatic ductal adenocarcinoma.
Prostate Cancer
Research indicates that this compound can enhance the efficacy of traditional chemotherapy. An integrative approach combining network pharmacology and experimental validation demonstrated that this compound exhibits antimetastatic effects on metastatic prostate cancer cells (PC3) through various mechanisms, including apoptosis induction and modulation of signaling pathways like AKT and MAPK .
Pancreatic Cancer
This compound has been shown to induce mitochondrial dysfunction and apoptosis in pancreatic cancer cell lines (PANC-1 and MIA PaCa-2). The compound affects cell proliferation and migration while increasing reactive oxygen species production, leading to enhanced cytotoxicity when used alongside conventional chemotherapeutic agents like 5-fluorouracil .
T-cell Lymphoma
In studies involving the CCRF-CEM T-cell lymphoma cell line, this compound exhibited significant antiproliferative activity with an IC50 value of 4.27 µM. The compound induced apoptosis and arrested the cell cycle, suggesting its potential as a novel agent against T-cell lymphoma .
Anti-inflammatory Effects
Beyond its anticancer properties, this compound has demonstrated anti-inflammatory effects, particularly in models of sepsis-induced brain injury. It modulates inflammatory pathways by inhibiting the phosphorylation of MAPK and NF-κB while promoting the expression of Nrf2 and HO-1, which are crucial for cellular defense against oxidative stress .
Summary of Research Findings
作用機序
Matairesinol exerts its effects through various molecular targets and pathways:
Adiponectin Receptor 1 (AdipoR1): this compound acts as an agonist of AdipoR1, influencing metabolic processes.
NF-κB Pathway: It inhibits the nuclear factor-kappa B pathway, reducing inflammation.
MAPK Pathway: this compound modulates the mitogen-activated protein kinase pathway, contributing to its anti-inflammatory and antioxidant effects.
AMPK Pathway: It upregulates adenosine monophosphate-activated protein kinase, enhancing its neuroprotective effects.
類似化合物との比較
Matairesinol is compared with other lignans such as:
Secoisolariciresinol: Both are precursors to enterolignans but differ in their specific metabolic pathways and biological activities.
Pinoresinol: Similar in structure but has distinct antioxidant and anti-inflammatory properties.
Lariciresinol: Another lignan with comparable health benefits but different metabolic conversion.
Uniqueness: this compound’s unique ability to act as an agonist of AdipoR1 and its specific metabolic pathways distinguish it from other lignans .
生物活性
Matairesinol, a lignan primarily found in various plants, has garnered attention for its diverse biological activities, particularly in the fields of oncology and inflammation. This article delves into the compound's mechanisms of action, its effects on cancer cells, and its potential therapeutic applications based on recent research findings.
Chemical Structure and Sources
This compound is a dibenzylbutyrolactone lignan with the molecular formula C₁₈H₁₈O₄. It is commonly extracted from sources such as flaxseed, sesame seeds, and various fruits and vegetables. Its structure allows it to interact with numerous biological pathways, making it a subject of interest in pharmacological studies.
This compound exhibits several mechanisms that contribute to its biological activity:
- Anticancer Properties : Research indicates that this compound induces apoptosis (programmed cell death) in various cancer cell lines, including pancreatic cancer cells (PANC-1 and MIA PaCa-2). It achieves this by disrupting mitochondrial function, increasing reactive oxygen species (ROS) production, and altering calcium homeostasis within cells .
- Anti-inflammatory Effects : this compound has been shown to modulate inflammatory responses by inhibiting key signaling pathways such as MAPK, JNK, and NF-κB. In models of sepsis, it upregulated antioxidant proteins like Nrf2 and HO-1, providing neuroprotection against inflammation-induced damage .
- Synergistic Effects with Chemotherapy : The compound has demonstrated synergistic effects when combined with conventional chemotherapeutics like 5-fluorouracil (5-FU), enhancing their efficacy against cancer cells while mitigating side effects associated with high doses of these drugs .
Anticancer Activity
A study conducted on pancreatic cancer cells revealed that treatment with 80 µM this compound resulted in:
- Decreased Cell Proliferation : this compound significantly reduced the expression of proliferating cell nuclear antigen (PCNA), a marker for cell proliferation.
- Induction of Apoptosis : Increased expression of pro-apoptotic proteins such as BAX was noted, indicating enhanced apoptotic signaling.
- Inhibition of Migration : The treatment suppressed the expression of matrix metalloproteinases (MMPs), which are crucial for cancer cell invasion and metastasis .
Anti-inflammatory Activity
In an experimental model of sepsis:
- This compound administration led to a significant reduction in neuroinflammation markers.
- The compound enhanced AMPK expression, which plays a critical role in cellular energy homeostasis and inflammation regulation.
- It also reduced the phosphorylation of pro-inflammatory pathways, thereby mitigating brain injury associated with sepsis .
Data Summary
The following table summarizes key findings from recent studies on this compound:
Study Focus | Concentration | Key Findings |
---|---|---|
Pancreatic Cancer Cells | 80 µM | Induced apoptosis; decreased PCNA; inhibited migration |
Sepsis Model | Variable | Reduced neuroinflammation; upregulated AMPK; antioxidant effects |
Case Studies
- Pancreatic Cancer : A study demonstrated that this compound significantly inhibited the growth of PANC-1 and MIA PaCa-2 cells. The compound's ability to induce apoptosis was linked to mitochondrial dysfunction and increased ROS levels.
- Neuroinflammation in Sepsis : In a rat model of sepsis, this compound treatment resulted in improved neurological outcomes by reducing inflammation and oxidative stress markers.
Q & A
Basic Research Questions
Q. What are the recommended methods for preparing matairesinol stock solutions in experimental settings?
this compound is typically dissolved in organic solvents such as DMSO (30 mg/mL) or ethanol (2 mg/mL) due to its low aqueous solubility. For aqueous buffer compatibility, dissolve this compound in DMSO first, then dilute with the buffer (e.g., PBS at pH 7.2), achieving a solubility of ~0.25 mg/mL in a 1:4 DMSO:PBS mixture. Avoid long-term storage of aqueous solutions (>24 hours) to maintain stability .
Q. How can researchers verify the identity and purity of synthesized this compound?
Characterization involves spectroscopic techniques (NMR, MS) and chromatographic methods (HPLC). For new derivatives, provide full spectral data (e.g., H/C NMR) and compare retention times with authentic standards. Known compounds require literature cross-referencing and purity assessment via elemental analysis or high-resolution mass spectrometry .
Q. What are the primary biosynthetic pathways of this compound in plant models like Forsythia?
this compound is derived from (+)-pinoresinol via enantioselective enzymatic reductions (e.g., dirigent proteins and pinoresinol-lariciresinol reductases). In Forsythia intermedia, (-)-matairesinol is preferentially formed, with subsequent regiospecific glucosylation to matairesinoside before methylation to arctiin .
Advanced Research Questions
Q. How can network pharmacology and molecular docking be applied to study this compound’s anticancer mechanisms?
Network pharmacology integrates target prediction (e.g., SwissTargetPrediction), pathway enrichment (KEGG/GO), and molecular docking (AutoDock Vina) to identify key targets (e.g., AKT1, STAT3). For example, this compound’s binding affinity to PI3K/Akt pathway components can be validated via molecular dynamics simulations (100 ns) to assess stability (RMSD/RMSF metrics) .
Q. What experimental designs are optimal for evaluating this compound’s synergistic effects with chemotherapeutics like 5-FU?
Use the Bliss independence model to quantify synergy: calculate expected (E) and observed (O) inhibitory rates using , where and are single-agent effects. In pancreatic cancer cells, combinations (e.g., 80 µM this compound + 20 µM 5-FU) showed significant ∆ values (O > E), validated via apoptosis assays (Annexin V/PI staining) and mitochondrial membrane potential loss (JC-1 dye) .
Q. How can contradictory data on this compound’s bioactivity (e.g., pro-survival vs. cytotoxic effects) be resolved?
Context-dependent effects may arise from dose variations (e.g., 100 µM this compound extends C. elegans lifespan, while 9 µg/mL is cytotoxic to colon 26 cells). Use transcriptomics (RNA-seq) to identify dose-specific pathways (e.g., ROS modulation vs. HIF-1α suppression) and validate with knockout models (e.g., hif-1 mutants) .
Q. What methodologies address the enantioselectivity challenges in this compound methylation studies?
Enzyme assays with purified O-methyltransferases (e.g., FkMOMT) reveal non-regiospecific methylation of both (+)- and (-)-matairesinol. Use chiral HPLC to separate enantiomers and LC-MS to quantify products (e.g., isoarctigenin vs. arctigenin). QRT-PCR confirmed callus-specific FkMOMT expression, aligning with this compound accumulation in Forsythia cultures .
Q. How can epidemiological findings on this compound’s mortality reduction be reconciled with mechanistic studies?
Observational data (e.g., Zutphen Elderly Study) link this compound intake to reduced CHD/CVD mortality (RR = 0.72 per 1-SD increase), but confounding factors (e.g., wine consumption) require Mendelian randomization. Validate via in vivo models (e.g., ApoE mice) measuring plaque formation and inflammatory cytokines (IL-6, TNF-α) .
Q. Methodological Resources
特性
IUPAC Name |
(3R,4R)-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O6/c1-24-18-9-12(3-5-16(18)21)7-14-11-26-20(23)15(14)8-13-4-6-17(22)19(10-13)25-2/h3-6,9-10,14-15,21-22H,7-8,11H2,1-2H3/t14-,15+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MATGKVZWFZHCLI-LSDHHAIUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC2COC(=O)C2CC3=CC(=C(C=C3)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C[C@H]2COC(=O)[C@@H]2CC3=CC(=C(C=C3)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40920490 | |
Record name | Matairesinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40920490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, Pearl white powder, Bland aroma | |
Record name | Matairesinol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035698 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | (-)-Matairesinol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2183/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Practically insoluble to insoluble, Sparingly Soluble (in ethanol) | |
Record name | (-)-Matairesinol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2183/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
580-72-3 | |
Record name | (-)-Matairesinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=580-72-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Matairesinol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000580723 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Matairesinol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04200 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Matairesinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40920490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MATAIRESINOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XLW63P8WUA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Matairesinol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035698 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
119 °C | |
Record name | Matairesinol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035698 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。